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Compound of Interest

Compound Name: Iron dodecacarbonyl

Cat. No.: B12063169 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of kinetic studies involving triiron
dodecacarbonyl (Fe₃(CO)₁₂), a key reagent and precursor in organometallic chemistry and

catalysis. Understanding the kinetics and mechanisms of its reactions is crucial for optimizing

synthetic routes, designing novel catalysts, and developing new therapeutic agents. This

document summarizes key kinetic data, details common experimental protocols for validation,

and visualizes reaction pathways to facilitate a deeper understanding of the reactivity of this

versatile iron carbonyl cluster.

Data Presentation: A Comparative Look at Reaction
Kinetics
The kinetics of triiron dodecacarbonyl reactions are highly dependent on the nature of the

reacting substrate, the solvent, and the reaction conditions. The following tables summarize

available quantitative data for key reaction types, providing a basis for comparison.

Table 1: Kinetics of Ligand Substitution Reactions of Fe₃(CO)₁₂ and its Derivatives
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Reactan
t/Compl
ex

Ligand
(L)

Solvent
Temper
ature
(°C)

Rate
Law

Rate
Constan
t (k)

Activati
on
Paramet
ers

Referen
ce

(μ-pdt)

[Fe(CO)₃]

₂

PMe₃ Toluene 90

k_obs =

k₁ +

k₂[PMe₃]

k₁ =

1.1(1) x

10⁻⁴ s⁻¹;

k₂ =

4.0(1) x

10⁻⁴

M⁻¹s⁻¹

ΔH₁‡ =

29.8(8)

kcal/mol,

ΔS₁‡ =

11(2) eu;

ΔH₂‡ =

15.1(5)

kcal/mol,

ΔS₂‡ =

-26(2) eu

[1]

(μ-pst)

[Fe(CO)₃]

₂

PMe₃ Toluene 110

k_obs =

k₁ +

k₂[PMe₃]

k₁ =

2.0(1) x

10⁻⁴ s⁻¹;

k₂ =

1.5(1) x

10⁻⁴

M⁻¹s⁻¹

ΔH₁‡ =

35(2)

kcal/mol,

ΔS₁‡ =

22(5) eu;

ΔH₂‡ =

20(2)

kcal/mol,

ΔS₂‡ =

-21(5) eu

[1]

[Fe₃(CO)

₁₂]
PPh₃

Not

Specified

Not

Specified

First

Order in

[Fe₃(CO)

₁₂]

Not

Specified

Not

Specified
[2]

*pdt = propanedithiolate; pst = 3-sulfenatopropane-1-thiolate

Table 2: Comparison of Fe₃(CO)₁₂ with Other Iron Carbonyl Precursors
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Precursor Reactivity Advantages Disadvantages
Common
Applications

Fe₃(CO)₁₂
More reactive

than Fe(CO)₅.[3]

Solid, less

volatile, and

safer to handle

than Fe(CO)₅.[4]

Slower reaction

rates compared

to Fe₂(CO)₉ in

some cases.

Synthesis of

diiron dithiolato

complexes,

[FeFe]-

hydrogenase

mimics, and iron-

containing

nanoparticles.[3]

Fe(CO)₅
Less reactive

than Fe₃(CO)₁₂.

Readily

available.

Highly toxic,

volatile, and

pyrophoric.

Precursor for

other iron

carbonyls,

synthesis of iron

nanoparticles.

Fe₂(CO)₉ Highly reactive.

Readily

undergoes

decarbonylation.

Poor solubility in

common organic

solvents.

Source of

Fe(CO)₄

fragments for

synthesis.

Experimental Protocols for Kinetic Validation
Accurate kinetic data relies on robust experimental design and execution. The following are

detailed methodologies for key experiments cited in the study of iron dodecacarbonyl
reactions.

Protocol 1: In-Situ Fourier Transform Infrared (FTIR)
Spectroscopy for Monitoring Ligand Substitution
This protocol is adapted from studies on the substitution of CO ligands in diiron dithiolato

complexes, which are often derived from Fe₃(CO)₁₂.[1]

Objective: To determine the rate law and activation parameters for the reaction of an iron

carbonyl complex with a phosphine ligand.
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Instrumentation:

Bruker Tensor 27 FTIR spectrometer (or equivalent)

Sealed 0.1 mm NaCl solution IR cells

Thermostatted cell holder

Procedure:

Prepare a stock solution of the iron carbonyl complex (e.g., (μ-pdt)[Fe(CO)₃]₂) in an

appropriate solvent (e.g., toluene).

Prepare a series of stock solutions of the incoming ligand (e.g., PMe₃) of varying

concentrations in the same solvent.

For each kinetic run, place the iron carbonyl solution in the sealed IR cell and allow it to

thermally equilibrate in the thermostatted holder at the desired temperature.

Inject a known concentration of the ligand solution into the cell to initiate the reaction.

Immediately begin acquiring time-resolved IR spectra, focusing on the ν(CO) stretching

region (typically 1700-2100 cm⁻¹).[5]

Monitor the decrease in the absorbance of the reactant's CO bands and the increase in the

absorbance of the product's CO bands over time.

Integrate the peaks corresponding to the reactant and product to obtain their concentrations

as a function of time.

Plot the natural logarithm of the reactant concentration versus time to determine the pseudo-

first-order rate constant (k_obs) from the slope of the linear fit.

Repeat the experiment at different ligand concentrations to determine the dependence of

k_obs on [L].

Plot k_obs versus [L] to determine the rate constants for the ligand-independent (k₁) and

ligand-dependent (k₂) pathways from the intercept and slope, respectively.
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Repeat the entire procedure at different temperatures to construct an Eyring plot (ln(k/T) vs.

1/T) and determine the activation parameters (ΔH‡ and ΔS‡).[1]

Protocol 2: Stopped-Flow Spectroscopy for Fast
Reactions
This technique is suitable for studying rapid reactions, such as the initial steps of cluster

fragmentation or fast ligand substitution.[6][7]

Objective: To measure the rate of a fast reaction involving Fe₃(CO)₁₂.

Instrumentation:

Stopped-flow spectrophotometer (e.g., Applied Photophysics SX20) equipped with UV-Vis,

fluorescence, or IR detection.[8]

Thermostatted syringes and mixing chamber.

Procedure:

Prepare solutions of the reactants (e.g., Fe₃(CO)₁₂ and the substrate) in a suitable solvent.

Load the reactant solutions into the separate drive syringes of the stopped-flow instrument.

Ensure the system is thermostatted to the desired reaction temperature.

Rapidly inject the reactant solutions into the mixing chamber by actuating the drive

mechanism.

The mixed solution flows into the observation cell, and the flow is abruptly stopped.

Trigger the detector to acquire data (e.g., absorbance or fluorescence intensity) as a function

of time, typically on the millisecond timescale.

Analyze the resulting kinetic trace by fitting it to an appropriate rate equation (e.g., single or

double exponential) to extract the observed rate constant (k_obs).
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Vary the concentrations of the reactants to determine the order of the reaction with respect to

each component and establish the rate law.

Perform measurements at different temperatures to determine the activation parameters.

Visualizing Reaction Pathways and Workflows
Understanding the sequence of events in a chemical reaction is fundamental to kinetic

analysis. The following diagrams, generated using Graphviz (DOT language), illustrate key

workflows and proposed reaction mechanisms.
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Caption: Workflow for a kinetic study using in-situ FTIR spectroscopy.
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Ligand Substitution on (μ-dithiolato)diironhexacarbonyl
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Caption: Proposed mechanism for ligand substitution on a diiron complex.
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Caption: Overview of common reactions of triiron dodecacarbonyl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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